2,2-Dimethyl-3-(2-(methylthio)phenyl)propanoic acid
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Overview
Description
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O2S. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(methylsulfanyl)benzene with 2,2-dimethylpropanoic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale synthesis . These methods ensure efficient production while maintaining the structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: A structurally similar compound with slight variations in the substituents on the phenyl ring.
2,2-Dimethyl-3-(methylsulfanyl)butanoic acid: Another similar compound with an additional carbon in the alkyl chain.
Uniqueness
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
InChI Key |
CLYZLBCGWNSZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1SC)C(=O)O |
Origin of Product |
United States |
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